REACTION_CXSMILES
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CC(C)([O-])C.[K+].[CH3:7][C:8]1[C:9]([C:18]([O:20]CC)=O)=[N:10][C:11]2[C:16]([N:17]=1)=[CH:15][CH:14]=[CH:13][CH:12]=2.[C:23](#[N:25])[CH3:24].O>C1(C)C=CC=CC=1>[CH3:7][C:8]1[C:9]([C:18](=[O:20])[CH2:24][C:23]#[N:25])=[N:10][C:11]2[C:16]([N:17]=1)=[CH:15][CH:14]=[CH:13][CH:12]=2 |f:0.1|
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Name
|
|
Quantity
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72.7 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
810 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Name
|
|
Quantity
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70 g
|
Type
|
reactant
|
Smiles
|
CC=1C(=NC2=CC=CC=C2N1)C(=O)OCC
|
Name
|
|
Quantity
|
38.3 mL
|
Type
|
reactant
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Smiles
|
C(C)#N
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Name
|
|
Quantity
|
270 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
585 mL
|
Type
|
reactant
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
|
CUSTOM
|
Details
|
After being stirred for 5 min at 0° C.
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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The organic layer was extracted with water (100 mL)
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Type
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CUSTOM
|
Details
|
The resulting precipitate was collected
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Type
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DISSOLUTION
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Details
|
dissolved to tetrahydrofuran
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Type
|
DRY_WITH_MATERIAL
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Details
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And then the organic layer was dried over sodium sulfate
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Type
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FILTRATION
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Details
|
filtrated
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude solid was purified by silica gel column chromatography (silica gel 2.2 kg, chloroform to chloroform:ethyl acetate=19:1)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
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Smiles
|
CC=1C(=NC2=CC=CC=C2N1)C(CC#N)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |